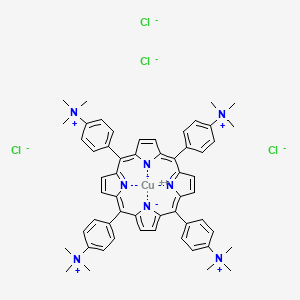
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is a synthetic porphyrin compound. It is a water-soluble porphyrin with a copper ion at its core, surrounded by four N,N,N-trimethylanilinium groups. This compound is known for its unique photophysical properties and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride typically involves the reaction of meso-Tetra (4-N,N,N-trimethylanilinium) porphine with a copper salt, such as copper(II) chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metallation of the porphyrin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its copper center.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique photophysical properties.
Biology: Employed in studies of biological systems, particularly in understanding the behavior of metalloporphyrins in biological environments.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
作用機序
The mechanism by which Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride exerts its effects involves the interaction of its copper center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Cu(II) meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride: Another copper-containing porphyrin with different substituents.
Fe(III) meso-Tetra (4-N,N,N-trimethylanilinium) Porphine Pentachloride: A similar compound with iron instead of copper at the center.
Uniqueness
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is unique due to its specific substituents and the presence of a copper ion, which imparts distinct photophysical properties. These properties make it particularly useful in applications such as photodynamic therapy and catalysis .
特性
分子式 |
C56H60Cl4CuN8 |
|---|---|
分子量 |
1050.5 g/mol |
IUPAC名 |
copper;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-22,24-diid-5-yl]phenyl]azanium;tetrachloride |
InChI |
InChI=1S/C56H60N8.4ClH.Cu/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;;/h13-36H,1-12H3;4*1H;/q+2;;;;;+2/p-4 |
InChIキー |
BDDRHYKDJIKRRC-UHFFFAOYSA-J |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


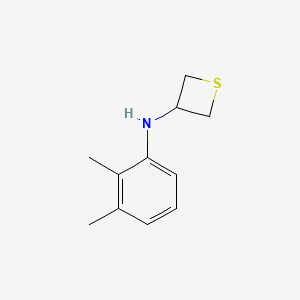


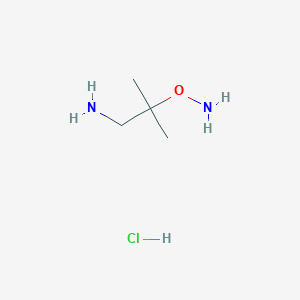

![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
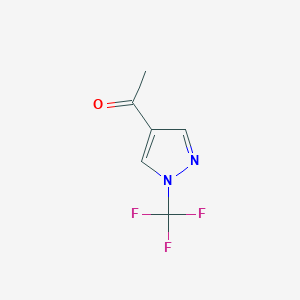



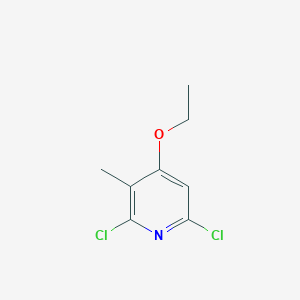
![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)

